3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the third position, an ethyl group at the first position, a methyl group at the fifth position, and a formyl group at the fourth position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the bromination of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the pyrazole ring, followed by selective bromination and formylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine atom.
Oxidation: Formation of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-methanol.
Scientific Research Applications
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Biological Studies: It is employed in the study of enzyme inhibitors, receptor ligands, and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethyl and formyl groups.
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the bromine atom.
3-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the methyl group.
Uniqueness
3-Bromo-1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the bromine atom, ethyl group, methyl group, and formyl group on the pyrazole ring. This combination of substituents imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-5(2)6(4-11)7(8)9-10/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWQBRMFXGZYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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